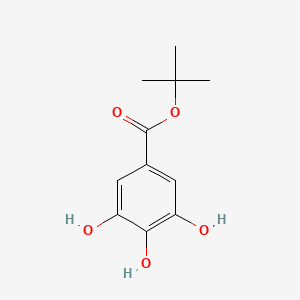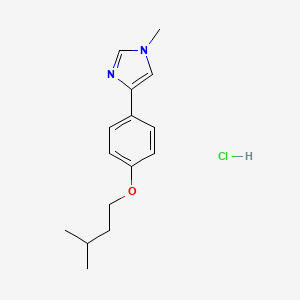
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the imidazole class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of an imidazole ring substituted with a p-isopentoxyphenyl group and a methyl group, along with a hydrochloride salt. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The p-isopentoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Imidazole derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting imidazole derivatives to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学研究应用
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The p-isopentoxyphenyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydrochloride salt form improves the compound’s solubility and stability, facilitating its biological activity.
相似化合物的比较
Imidazole: The parent compound with a simple imidazole ring structure.
1-Methylimidazole: An imidazole derivative with a methyl group at the 1-position.
4-Phenylimidazole: An imidazole derivative with a phenyl group at the 4-position.
Comparison:
Imidazole: Lacks the p-isopentoxyphenyl group, resulting in different biological activities and properties.
1-Methylimidazole: Similar in having a methyl group, but lacks the p-isopentoxyphenyl group, leading to different interactions and applications.
4-Phenylimidazole: Similar in having a phenyl group at the 4-position, but the absence of the isopentoxy group results in different chemical and biological properties.
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride stands out due to its unique combination of substituents, which confer distinct chemical and biological characteristics, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
40405-80-9 |
|---|---|
分子式 |
C15H21ClN2O |
分子量 |
280.79 g/mol |
IUPAC 名称 |
1-methyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-12(2)8-9-18-14-6-4-13(5-7-14)15-10-17(3)11-16-15;/h4-7,10-12H,8-9H2,1-3H3;1H |
InChI 键 |
MAKBQTBIQMJAQF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


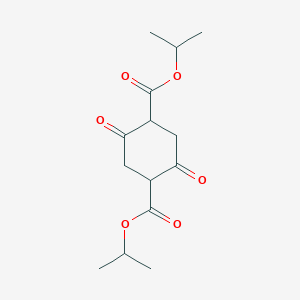
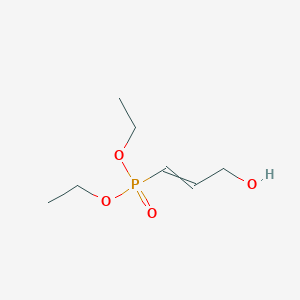
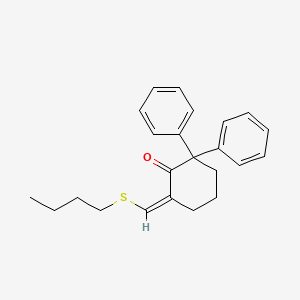
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
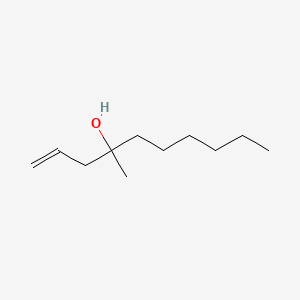
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
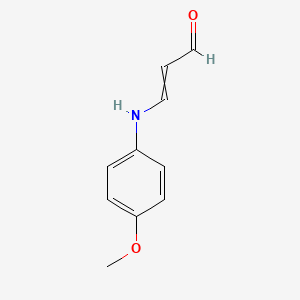
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
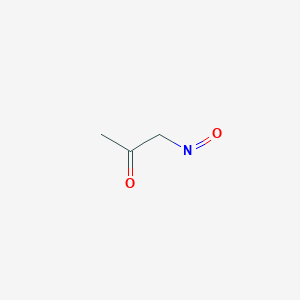
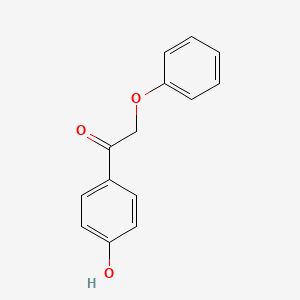
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
